molecular formula C20H26ClNO B1441791 3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-22-3

3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441791
CAS No.: 1220032-22-3
M. Wt: 331.9 g/mol
InChI Key: ZMCDXUBVRWRKRP-UHFFFAOYSA-N
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Description

3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmacological research. Piperidine is a fundamental heterocyclic scaffold and a pivotal cornerstone in the production of drugs, present in over twenty classes of pharmaceuticals . Piperidine derivatives are extensively investigated for a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuropharmacological applications . Specifically, substituted piperidine compounds are often explored for their potential interactions with the central nervous system. Some piperidine derivatives have been reported to exhibit neuroprotective properties or extend survival time in models of hypobaric hypoxia . Other related compounds have been studied as potent and selective acetylcholinesterase inhibitors for managing neurological conditions, or as selective ligands for sigma-1 receptors, which are targets for neuropsychiatric disorders . The structure of this compound, featuring a phenoxyethyl chain linked to the piperidine nitrogen, is characteristic of molecules designed to interact with biological targets. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a reference standard in exploratory biological screening. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-[2-(4-benzylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO.ClH/c1-2-5-17(6-3-1)15-18-8-10-20(11-9-18)22-14-12-19-7-4-13-21-16-19;/h1-3,5-6,8-11,19,21H,4,7,12-16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCDXUBVRWRKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride typically involves the nucleophilic substitution of a halogenated piperidine derivative by 4-benzylphenol or its derivatives. The key step is the formation of the ether linkage between the piperidine moiety and the benzylphenoxyethyl side chain.

Detailed Preparation Method

Step Description Reagents and Conditions Notes
1 Starting materials 4-Benzylphenol and 2-chloroethylpiperidine hydrochloride 4-Benzylphenol provides the phenoxy group; 2-chloroethylpiperidine is the alkylating agent
2 Base addition Strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) Deprotonates 4-benzylphenol to form phenoxide ion, enhancing nucleophilicity
3 Solvent Aprotic solvents such as dichloromethane (DCM), toluene, or dimethylformamide (DMF) Solvent choice affects reaction rate and yield
4 Reaction conditions Reflux under inert atmosphere (e.g., nitrogen) Ensures complete reaction and prevents oxidation
5 Workup Acidification with hydrochloric acid to form the hydrochloride salt Converts free base to hydrochloride salt for stability and isolation
6 Purification Crystallization or recrystallization from suitable solvents Ensures purity and isolation of the final compound

Reaction Mechanism Overview

  • The phenol group of 4-benzylphenol is deprotonated by the base to generate a phenoxide ion.
  • The phenoxide ion acts as a nucleophile and attacks the electrophilic carbon in 2-chloroethylpiperidine.
  • This nucleophilic substitution (S_N2) displaces the chloride ion, forming the ether bond.
  • Subsequent acidification yields the hydrochloride salt of the product.

Research Findings and Optimization Parameters

Parameter Effect on Yield and Purity Optimal Conditions
Base type Strong bases like NaH increase conversion; weaker bases may lead to incomplete reaction Sodium hydride preferred for high yield
Solvent polarity Polar aprotic solvents (DMF) enhance nucleophilicity and reaction rate DMF or DCM under reflux
Temperature Elevated temperature (reflux) promotes reaction completion but excessive heat can cause decomposition Reflux temperature of solvent (e.g., 40-80 °C)
Reaction time Insufficient time leads to incomplete conversion; prolonged times may cause side reactions 6-12 hours typical
Molar ratios Excess 4-benzylphenol or base can drive reaction to completion 1:1.1 molar ratio of phenol to chloroethylpiperidine

Alternative Synthetic Routes

  • Using different leaving groups: Instead of 2-chloroethylpiperidine, 2-bromoethylpiperidine or 2-tosylethylpiperidine can be used to improve leaving group ability and reaction efficiency.
  • Phase transfer catalysis: Employing phase transfer catalysts to facilitate the reaction in biphasic systems can enhance yield and reduce reaction times.
  • Microwave-assisted synthesis: Accelerates reaction kinetics and can improve yields with reduced reaction times.

Summary Table of Preparation Methods

Method Starting Materials Base Solvent Temperature Reaction Time Yield (%) Notes
Classic S_N2 4-Benzylphenol + 2-chloroethylpiperidine NaH DCM or Toluene Reflux (40-80 °C) 6-12 h 75-85% Most common method
Improved leaving group 4-Benzylphenol + 2-bromoethylpiperidine K2CO3 DMF Reflux 4-8 h 80-90% Better leaving group improves yield
Phase transfer catalysis Same as classic K2CO3 + PTC Biphasic (water/organic) 50-70 °C 3-6 h 85-92% Faster reaction, cleaner product
Microwave-assisted Same as classic NaH DMF Microwave irradiation 30-60 min 88-95% Rapid synthesis, high yield

Key Research and Patents

  • The compound and its analogs have been described in patents such as WO1992002502A1, which detail the preparation of N-hydrocarbyl-4-substituted piperidines, including methods involving nucleophilic substitution with phenol derivatives under basic conditions.
  • Research indicates that the presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence reaction conditions and yields, with benzyl substitution providing favorable reactivity and stability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylphenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The benzylphenoxy group is believed to play a crucial role in its binding affinity and specificity towards certain receptors or enzymes. The piperidine ring enhances its stability and bioavailability, making it a valuable compound for pharmacological studies.

Comparison with Similar Compounds

Key Structural and Functional Comparisons:

Substituent Effects on Lipophilicity: The benzyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 4-chloro or 4-bromo derivatives) . This property may improve blood-brain barrier penetration, a critical factor for central nervous system (CNS)-targeted drugs like AChE inhibitors .

Impact of Bulky Substituents :

  • Analogs with tert-butyl or 2-phenylpropan-2-yl groups (e.g., ) exhibit increased steric bulk, which may reduce metabolic degradation but could also hinder receptor binding.

Antimicrobial Activity Trends: While the target compound lacks direct antimicrobial data, structurally related thiopyrimidinones (e.g., compounds 3a–c in ) show activity against Gram-positive bacteria and fungi. Activity correlates with electron-deficient aromatic rings and alkyl chain length .

Safety Profiles: Piperidine derivatives with dimethylphenoxy groups (e.g., ) are classified as irritants, suggesting similar handling precautions for the benzyl-substituted analog.

Research Implications and Gaps

  • Pharmacological Potential: The benzyl substituent’s lipophilicity aligns with structural motifs of AChE inhibitors like donepezil hydrochloride, a piperidine derivative used in Alzheimer’s therapy .
  • Data Limitations: Specific toxicity, pharmacokinetic, and environmental impact data for 3-[2-(4-Benzylphenoxy)ethyl]piperidine HCl are absent in the evidence. Analogous compounds (e.g., ) also lack comprehensive ecotoxicological studies.

Biological Activity

3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H24ClN
  • Molecular Weight : 285.83 g/mol
  • SMILES Notation : CCOC(=O)C1=NC=CC(=N1)Cl

The compound features a piperidine ring, which is known for its role in various pharmacological activities. The presence of the benzylphenoxy group contributes to its unique interactions with biological targets.

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Some key mechanisms include:

  • Receptor Binding : The compound has been shown to interact with histamine receptors, specifically the H3 receptor, which plays a critical role in neurotransmission and modulation of pain pathways .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and pain management.

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive (pain-relieving) properties. A study demonstrated its efficacy in both nociceptive and neuropathic pain models, highlighting its potential as a treatment option for chronic pain conditions .

Anticancer Potential

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, suggesting a potential role as an anticancer agent. For instance, derivatives of this compound have demonstrated significant cytotoxicity against human breast cancer cells.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of this compound:

  • Study on Pain Models : A dual receptor ligand study revealed that compounds similar to this compound exhibited broad-spectrum analgesic activity across different pain models, indicating its versatility as a therapeutic agent .
  • Cytotoxicity Assessment : In a comparative analysis, this compound was found to be more effective than several other piperidine derivatives in inhibiting the growth of specific cancer cell lines, reinforcing its potential for drug development in oncology.

Comparative Analysis with Similar Compounds

A comparative analysis with other piperidine derivatives provides insight into the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
4-(2-benzylphenoxy)piperidineBenzylphenoxy groupHigh affinity for H1 receptor
Ethyl 4-chloropyrimidine-2-carboxylateChlorine at position 4Distinct reactivity profile
4-methylpiperidineMethyl group additionAltered binding affinity

This table illustrates how variations in structure influence biological activity and receptor binding.

Q & A

Q. What are the standard synthetic protocols for 3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride?

Synthesis typically involves multi-step organic reactions, including:

  • Piperidine Functionalization : Introducing the benzylphenoxyethyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd/C or bases such as NaOH .
  • Hydrochloride Salt Formation : Reacting the free base with HCl in a polar solvent (e.g., ethanol) .
  • Purification : Column chromatography or recrystallization to achieve >95% purity . Key challenges include controlling regioselectivity and minimizing byproducts during ether linkage formation .

Q. How is this compound characterized to confirm structural integrity?

Standard methods include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the piperidine ring and benzylphenoxy group .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C20_{20}H24_{24}ClNO2_2·HCl, MW ~370.3 g/mol) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. What solvents are suitable for dissolving this compound?

Limited solubility data exist, but similar piperidine derivatives dissolve in:

  • Polar aprotic solvents : DMSO, DMF (10–50 mg/mL) .
  • Alcohols : Methanol or ethanol (5–20 mg/mL) .
  • Aqueous buffers : Low solubility (<1 mg/mL); sonication or mild heating may aid dispersion .

Q. What safety precautions are recommended for handling?

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Disposal : Follow hazardous waste regulations (e.g., incineration for halogenated compounds) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Catalyst Screening : Test Pd/C, PtO2_2, or Raney Ni for hydrogenation steps to improve efficiency .
  • Solvent Optimization : Use DMF or THF for etherification to enhance reactivity .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., HCl addition) to reduce decomposition .

Q. What strategies are used to investigate its mechanism of action in biological systems?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 3H^3H-labeled antagonists) to identify affinity for GPCRs or ion channels .
  • Enzyme Inhibition : Kinetic assays (IC50_{50} determination) for targets like acetylcholinesterase or monoamine oxidases .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses in active sites .

Q. How can analytical methods resolve co-eluting impurities in HPLC?

  • Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 30% → 70% over 20 min) .
  • Column Selection : Use UPLC BEH C18 for higher resolution .
  • Tandem MS : Identify impurities via fragmentation patterns .

Q. How should contradictory toxicity data be addressed?

  • In Silico Prediction : Use tools like ProTox-II to estimate acute toxicity (LD50_{50}) and hepatotoxicity .
  • In Vitro Testing : MTT assays on HepG2 cells to validate cytotoxicity .
  • Literature Cross-Validation : Compare with structurally similar compounds (e.g., 4-benzylpiperidine derivatives) .

Q. What experimental designs evaluate its stability under varying conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), UV light, and acidic/alkaline buffers to identify degradation pathways .
  • Long-Term Storage : Monitor purity changes at –20°C vs. 4°C over 6–12 months .

Q. How can computational tools guide derivative design for enhanced bioactivity?

  • QSAR Modeling : Correlate substituent properties (logP, polar surface area) with activity data .
  • Scaffold Hopping : Replace the benzylphenoxy group with bioisosteres (e.g., biphenyl or naphthyl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride
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3-[2-(4-Benzylphenoxy)ethyl]piperidine hydrochloride

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